N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thioether-linked imidazole core substituted with chlorophenyl and phenyl groups, coupled to a 3-chlorophenyl acetamide moiety (Figure 1). This structure combines electron-withdrawing chlorine atoms with aromatic and sulfur-containing groups, which are common in bioactive molecules. Imidazole derivatives are widely studied for antimicrobial, antifungal, and antitumor activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-17-9-11-20(12-10-17)28-21(16-5-2-1-3-6-16)14-26-23(28)30-15-22(29)27-19-8-4-7-18(25)13-19/h1-14H,15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQALBNWEMTIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClN3OS, with a molecular weight of 343.8 g/mol. The compound features an imidazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3OS |
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[(1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio]acetamide |
| SMILES | C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound exhibits significant cytotoxicity against several cancer cell lines, including those derived from breast, prostate, and lung cancers. For example, in vitro studies demonstrated an IC50 value indicating effective inhibition of cell growth in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
-
Mechanism of Action : The biological activity is primarily attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression. Specifically, it targets:
- Histone Deacetylases (HDAC) : By inhibiting HDACs, the compound can alter gene expression patterns that promote cancer cell survival.
- Telomerase Activity : Inhibition of telomerase activity leads to reduced cellular longevity and proliferation.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be understood through SAR studies:
| Modification | Effect on Activity |
|---|---|
| Substitution on Imidazole Ring | Enhances binding affinity to target proteins |
| Chlorine Substituents | Increase lipophilicity and cellular uptake |
| Acetamide Group | Essential for cytotoxic activity |
Study 1: In Vitro Analysis
In a recent study published in Molecular Pharmacology, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values below 10 µM for several tested lines.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which the compound exerts its effects. Using flow cytometry and Western blot analyses, researchers demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl groups undergo nucleophilic aromatic substitution (NAS) under specific conditions.
*Yields approximated from analogous reactions.
Mechanistic Notes :
-
The electron-withdrawing imidazole ring activates the chlorophenyl groups for NAS.
Oxidation of Thioether Linkage
The thioether (-S-) group oxidizes to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, acetic acid, 6 h | Sulfoxide (-SO-) | High | |
| mCPBA | DCM, 0°C → RT, 12 h | Sulfone (-SO₂-) | Moderate |
Key Findings :
-
Sulfoxides form preferentially under mild conditions, while stronger oxidants yield sulfones.
-
Oxidation alters biological activity by increasing polarity.
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions.
| Conditions | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| HCl (6M), reflux, 8 h | Aqueous HCl | Carboxylic acid derivative | Precursor for salts | |
| NaOH (2M), 60°C, 6 h | Ethanol/water | Sodium carboxylate | Enhanced solubility |
Stereochemical Considerations :
-
Hydrolysis retains the imidazole ring’s integrity but modifies the side chain’s electronic profile .
Imidazole Ring Functionalization
The imidazole ring participates in electrophilic substitutions and coordination reactions.
| Reaction | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | 4-Bromo-imidazole derivative | Regioselective at C4 | |
| Metal complexation | CuCl₂, MeOH, RT | Cu(II)-imidazole complex | Potential catalysis |
Structural Impact :
-
Bromination at C4 is favored due to electron-donating effects from adjacent substituents.
Reductive Transformations
The nitro or azo intermediates (from modified analogs) can be reduced.
| Substrate | Reagents | Product | Yield* | Reference |
|---|---|---|---|---|
| Nitro derivative | H₂, Pd/C, EtOH, 24 h | Amine derivative | ~85% |
*Based on reductions of structurally related compounds.
Acylation and Alkylation
The acetamide’s nitrogen or imidazole’s NH site may undergo further modifications.
| Reaction Type | Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylacetamide | 12 h, anhydrous | |
| Acylation | AcCl, pyridine, RT | Acetylated imidazole | 48 h |
Comparison with Similar Compounds
Structural Features :
- Imidazole ring : Substituted at the 1-position with 4-chlorophenyl and at the 5-position with phenyl.
- Thioether bridge : Links the imidazole to an acetamide group.
- Acetamide substituent : N-bound 3-chlorophenyl, enhancing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula C21H15Cl2N3OS.
Substituent Effects on Physicochemical Properties
- Chlorophenyl Groups: The target compound’s 3- and 4-chlorophenyl substituents enhance lipophilicity and metabolic stability compared to non-halogenated analogs. Chlorine’s electron-withdrawing nature may also reduce electron density on the imidazole ring, affecting binding to enzymatic targets .
- Thiazole vs.
- Nitro Group : The 3-nitrophenyl substituent in introduces polarity and electron deficiency, which could enhance reactivity in electrophilic interactions but reduce oral bioavailability due to increased solubility challenges .
- Hydrophilic Modifications : The hydroxymethyl group in improves aqueous solubility, a critical factor for drug delivery, but may compromise penetration through lipid membranes .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-(substituted phenyl)-1-phenylimidazole-2-thiol derivatives and 2-chloro-N-(substituted phenyl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux in ethanol. Optimization includes solvent selection (polar aprotic solvents like DMF may enhance reactivity), temperature control (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetamide). Recrystallization from ethanol or DMSO/water mixtures improves purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for chlorophenyl/imidazole groups) and thioacetamide methylene protons (δ ~4.0 ppm).
- FTIR : Confirms C=S stretching (1050–1250 cm⁻¹) and amide C=O (1650–1700 cm⁻¹).
- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~500–550).
- X-ray Crystallography (if single crystals are obtained): Resolves bond angles and dihedral angles of the imidazole-thioacetamide core .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : COX-1/COX-2 inhibition via colorimetric methods (e.g., prostaglandin detection) at 10–100 µM concentrations.
- Antimicrobial Testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT, MESP) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09/B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (predicting charge transfer interactions) and molecular electrostatic potential (MESP) surfaces (identifying nucleophilic/electrophilic sites).
- Docking Studies : AutoDock Vina to simulate binding modes with COX-2 or microbial targets, guided by crystallographic data of analogous imidazole derivatives .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature.
- Orthogonal Validation : Confirm enzyme inhibition via fluorescence-based assays if initial colorimetric results conflict.
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on bioactivity using analogues .
Q. How can regioselectivity challenges during imidazole functionalization be addressed in derivative synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH of imidazole using Boc groups) to direct substitution to the 2-thiol position.
- Catalytic Systems : Use Pd/Cu catalysts for Suzuki couplings on the 5-phenyl group.
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce byproducts .
Q. What crystallographic parameters are critical for determining the compound’s solid-state conformation?
- Methodological Answer : Key parameters include:
- Torsion Angles : Between imidazole and thioacetamide moieties (e.g., C3–N2–C8–C9 angles).
- Hydrogen Bonding : Analyze N–H···O/S interactions in the lattice (e.g., amide N–H to chloroaryl Cl).
- Packing Diagrams : Identify π-π stacking between phenyl rings (distance ~3.5–4.0 Å) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Conduct systematic tests in DMSO, ethanol, and chloroform at 25°C and 50°C.
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to correlate with solvent compatibility.
- Crystal Polymorphism : Assess if different crystal forms (e.g., anhydrous vs. hydrate) alter solubility .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and purity of starting materials (HPLC-grade).
- Data Reporting : Include full spectral data (NMR peak assignments, IR bands) in supplementary materials.
- Ethical Compliance : Adhere to safety protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
